[(4-tert-Butylcyclohexyl)(difluoro)methyl](hydroxy)oxophosphanium
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Overview
Description
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, along with difluoromethyl and hydroxy groups bonded to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium typically involves multiple steps. One common approach is the reaction of 4-tert-butylcyclohexanol with difluoromethylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with a hydroxy-containing reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxophosphanium core can be reduced to form different phosphorus-containing species.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Scientific Research Applications
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium involves its interaction with molecular targets through its reactive functional groups. The oxophosphanium core can participate in various chemical reactions, including coordination with metal ions and nucleophilic attack by biological molecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the difluoromethyl and hydroxy groups.
4-tert-Butylcyclohexyl acrylate: Contains an acrylate group instead of the oxophosphanium core.
4-tert-Butylcyclohexyl methanol: Similar cyclohexyl structure but with a methanol group.
Uniqueness
(4-tert-Butylcyclohexyl)(difluoro)methyloxophosphanium is unique due to the presence of both difluoromethyl and hydroxy groups attached to an oxophosphanium core
Properties
CAS No. |
828265-18-5 |
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Molecular Formula |
C11H20F2O2P+ |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
[(4-tert-butylcyclohexyl)-difluoromethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C11H19F2O2P/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)16(14)15/h8-9H,4-7H2,1-3H3/p+1 |
InChI Key |
QVAZVGJPKFPMSS-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(F)(F)[P+](=O)O |
Origin of Product |
United States |
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